

N-tert-Butylcarbamoyl-L-tert-leucine-d9 CAS number and supplier

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Compound of Interest

Compound Name: *N-tert-Butylcarbamoyl-L-tert-leucine-d9*

Cat. No.: *B15554880*

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Technical Guide: N-tert-Butylcarbamoyl-L-tert-leucine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-tert-Butylcarbamoyl-L-tert-leucine-d9**, a deuterated analog of a key synthetic intermediate. This document outlines its chemical identity, sourcing, and potential applications in pharmaceutical research and development, with a focus on its role as an internal standard in analytical methodologies.

Chemical Identity and Properties

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a stable isotope-labeled form of N-tert-Butylcarbamoyl-L-tert-leucine. The nine deuterium atoms are typically incorporated into the tert-butyl groups, providing a distinct mass shift for mass spectrometry-based applications.

Data Summary:

Property	N-tert-Butylcarbamoyl-L-tert-leucine-d9	N-tert-Butylcarbamoyl-L-tert-leucine (Unlabeled)
CAS Number	Not Available[1]	101968-85-8[2][3][4]
Molecular Formula	C ₁₁ H ₁₃ D ₉ N ₂ O ₃ [1]	C ₁₁ H ₂₂ N ₂ O ₃ [2]
Molecular Weight	239.36 g/mol [1]	230.30 g/mol [2]
Synonyms	(2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid; N-[[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9[1]	(S)-2-[3-(tert-Butyl)ureido]-3,3-dimethylbutyric Acid; N-(tert-Butylcarbamoyl)-3-methyl-L-valine[2]
Primary Application	Internal standard for analytical quantification	Pharmaceutical intermediate[3]

Sourcing and Availability

As a specialized stable isotope-labeled compound, **N-tert-Butylcarbamoyl-L-tert-leucine-d9** is available from a limited number of suppliers. The unlabeled counterpart is more widely available from various chemical suppliers.

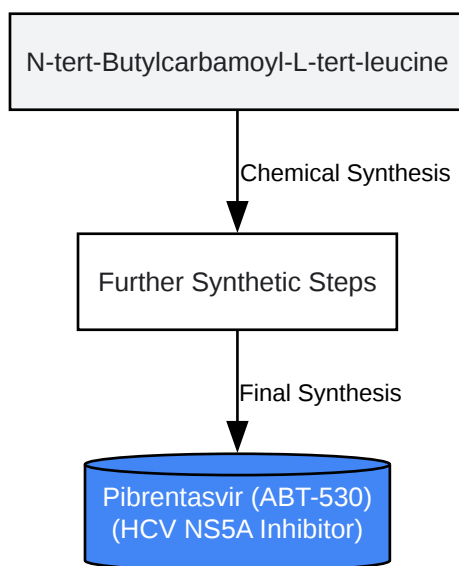
Supplier Information:

Compound	Supplier(s)
N-tert-Butylcarbamoyl-L-tert-leucine-d9	Clearsynth[1]
N-tert-Butylcarbamoyl-L-tert-leucine	ChemScene[2], TCI America, Novasol Biotech[3], Cymit Quimica[5]

Role in Pharmaceutical Development

The unlabeled form, N-tert-Butylcarbamoyl-L-tert-leucine, is a key intermediate in the synthesis of Pibrentasvir (ABT-530), an NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[3] The deuterated analog, **N-tert-Butylcarbamoyl-L-tert-leucine-d9**, is therefore

valuable for use in pharmacokinetic (PK) and bioanalytical studies of Pibrentasvir and its precursors.



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Caption: Synthetic pathway of Pibrentasvir.

Experimental Protocols: Proposed Use in Bioanalytical Methods

While specific experimental protocols for **N-tert-Butylcarbamoyl-L-tert-leucine-d9** are not readily available in the public domain, its primary application is as an internal standard (IS) in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a proposed workflow for its use in a pharmacokinetic study of N-tert-Butylcarbamoyl-L-tert-leucine.

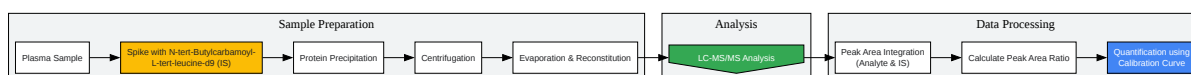
Objective: To quantify the concentration of N-tert-Butylcarbamoyl-L-tert-leucine in plasma samples.

Methodology:

- Preparation of Standard Solutions:

- Prepare a stock solution of N-tert-Butylcarbamoyl-L-tert-leucine (the analyte) in a suitable organic solvent (e.g., methanol).
- Prepare a stock solution of **N-tert-Butylcarbamoyl-L-tert-leucine-d9** (the internal standard) at a known concentration.
- Generate a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation:
 - To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard stock solution.
 - Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Develop a chromatographic method to separate the analyte and internal standard from endogenous matrix components.
 - Optimize the mass spectrometer parameters for the detection of the analyte and internal standard. This will involve selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
 - Acquire data for the calibration curve, QC samples, and unknown samples.

- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the peak area ratio (analyte/internal standard).
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Bioanalytical workflow using a deuterated internal standard.

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